molecular formula C22H23ClFN3O2S B2702075 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one CAS No. 1795365-19-3

1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one

Cat. No.: B2702075
CAS No.: 1795365-19-3
M. Wt: 447.95
InChI Key: VNICOJKQTNPAPW-UHFFFAOYSA-N
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Description

1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H23ClFN3O2S and its molecular weight is 447.95. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(4-fluorophenyl)imidazolidin-2-one is a complex organic molecule that incorporates a thiazepane ring, chlorophenyl and fluorophenyl substituents, and an imidazolidinone core. This unique structure suggests potential biological activities that are worth exploring in detail.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3O2SC_{15}H_{18}ClN_3O_2S, with a molecular weight of approximately 323.84 g/mol. The presence of halogenated aromatic groups and a thiazepane ring is expected to influence the compound's biological activity significantly.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest, particularly in cancer cells.

Biological Activity Overview

Activity Type Description References
Anticancer ActivityPotential to inhibit cancer cell proliferation, particularly in breast cancer cell lines.
Antimicrobial EffectsCompounds with thiazepane structures often exhibit antimicrobial properties.
Neuroactive PropertiesSome derivatives show promise in neuropharmacology, potentially affecting neurotransmitter systems.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazepane derivatives have shown:

  • IC50 Values : Certain analogs demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent antiproliferative effects.
  • Mechanisms of Action : These compounds often induce G2/M phase cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition and mitochondrial pathway activation .

Antimicrobial Activity

The thiazepane structure has been linked to antimicrobial effects, with studies showing that derivatives can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Neuroactive Properties

Some research suggests that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The presence of the fluorophenyl group may enhance lipophilicity, improving blood-brain barrier penetration.

Properties

IUPAC Name

1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O2S/c23-19-4-2-1-3-18(19)20-9-10-25(13-14-30-20)21(28)15-26-11-12-27(22(26)29)17-7-5-16(24)6-8-17/h1-8,20H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICOJKQTNPAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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